2-Chloropropiophenone, also known as 2-chloro-1-phenyl-1-propanone, is an α-halogenated aromatic ketone serving as a critical building block in organic synthesis. Its primary procurement value lies in its role as a versatile intermediate for introducing the 1-phenyl-1-oxopropan-2-yl moiety, a key structural element in the synthesis of various pharmaceuticals, agrochemicals, and specialized research chemicals. The presence of a chlorine atom on the alpha-carbon to the ketone functionality provides a reactive site for nucleophilic substitution and a key handle for specific molecular rearrangements, making it a compound of interest for process development and manufacturing.
Selecting an incorrect propiophenone derivative can lead to complete synthesis failure or critical process deviations. For instance, the high-volume synthesis of the antidepressant bupropion requires the chlorine atom on the phenyl ring (3'-chloropropiophenone), which is subsequently α-brominated to create a reactive site for amination. 2-Chloropropiophenone, with its inherent α-chloro reactive site, is fundamentally incompatible with this established industrial pathway. Furthermore, substituting 2-chloropropiophenone with its more reactive bromo-analog, 2-bromopropiophenone, is not a simple one-to-one exchange. The carbon-bromine bond is weaker, leading to reaction rates that can be several orders of magnitude faster. Such a change would necessitate complete process re-optimization to manage different kinetics and thermal profiles, negating any perceived benefits and making 2-chloropropiophenone the correct choice for processes specifically validated for its more moderate and controllable reactivity.
The α-chloro group is the critical functional handle for the photo-Favorskii rearrangement, a modern synthetic route to α-arylpropanoic acids like ibuprofen. In a continuous flow photochemical process, an α-chloropropiophenone precursor was converted to ibuprofen with high yield and selectivity, demonstrating a viable alternative to traditional multi-step methods that often use harsher reagents. This photochemical approach leverages the specific reactivity of the C-Cl bond under irradiation, which is not present in unsubstituted propiophenone.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Direct, high-yield conversion to profen-class APIs via photo-rearrangement. |
| Comparator Or Baseline | Classical multi-step synthesis involving Friedel–Crafts acylation followed by a separate 1,2-aryl migration step. |
| Quantified Difference | Provides a more atom-economical and potentially safer continuous flow process compared to batch methods using reagents like AlCl3 or PhI(OAc)2. |
| Conditions | Continuous flow photochemistry using a photo-reactor with ~365 nm wavelength light. |
For buyers developing modern, efficient, and greener API manufacturing processes, 2-chloropropiophenone is a key precursor enabling a specific, high-value photochemical transformation.
In nucleophilic substitution reactions, α-bromo ketones are known to react at rates several orders of magnitude faster than their α-chloro analogs. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. While higher reactivity may seem advantageous, the moderated rate of 2-chloropropiophenone provides a significant process advantage in scaled-up syntheses by allowing for better thermal management, reducing the risk of runaway reactions, and enabling more precise control over the reaction endpoint.
| Evidence Dimension | Reaction Rate in Nucleophilic Substitution |
| Target Compound Data | Moderated, controllable reaction rate. |
| Comparator Or Baseline | 2-Bromopropiophenone: Reacts several orders of magnitude faster. |
| Quantified Difference | Qualitatively significant difference in reaction kinetics, impacting process safety and control. |
| Conditions | General SN1 and SN2 nucleophilic substitution reactions. |
This compound is the appropriate choice for processes designed for the specific kinetics of a C-Cl leaving group, ensuring reproducibility, safety, and avoiding costly re-validation required when using a more reactive analog.
The electrochemical reduction of 2-chloropropiophenone on a platinum electrode in dimethylformamide (DMF) has been characterized, revealing a distinct inactivation process on the electrode surface. Crucially, the study demonstrates that this behavior is highly dependent on the choice of background electrolyte, with different outcomes observed when using potassium perchlorate (KClO4) versus tetra-n-butylammonium tetrafluoroborate ((Bun)4NBF4). This documented behavior provides a known performance baseline for process optimization.
| Evidence Dimension | Electrochemical Process Stability |
| Target Compound Data | Exhibits a known, electrolyte-dependent inactivation process on Pt electrodes. |
| Comparator Or Baseline | An uncharacterized analog with unknown electrochemical behavior or electrode compatibility. |
| Quantified Difference | Provides specific, actionable data (e.g., voltammetric behavior, influence of electrolytes) that informs process design to mitigate electrode fouling. |
| Conditions | Electrochemical reduction on a polyoriented platinum electrode in a DMF solution. |
For buyers in the field of electrosynthesis, procuring this compound reduces process development risk and cost, as its specific electrochemical challenges and the variables to control them are already documented.
Ideal for manufacturing processes leveraging modern photochemical methods, such as the synthesis of ibuprofen or ketoprofen, where the α-chloro group is essential for the key photo-Favorskii rearrangement step, enabling a potentially more efficient and greener pathway compared to classical routes.
Serves as a starting material for the synthesis of substituted cathinones used as analytical standards or in neurological research. Its moderate reactivity compared to bromo-analogs allows for more controlled nucleophilic substitution with various amines, which is critical for achieving desired products with high purity.
The well-defined reactivity and physical properties of 2-chloropropiophenone make it a suitable raw material for multi-step syntheses where process control and batch-to-batch consistency are paramount. Its selection over more reactive analogs is a strategic choice to ensure safety and reproducibility in scaled-up operations.
A suitable substrate for research and development in electrosynthesis, where its documented electrochemical behavior provides a known starting point for process design. This allows chemists to focus on optimizing reaction conditions rather than undertaking initial, high-risk characterization of an unknown precursor's electrode compatibility.
Irritant